2,2',3,4,4',5,6,6'-オクタブロモジフェニルエーテル

説明

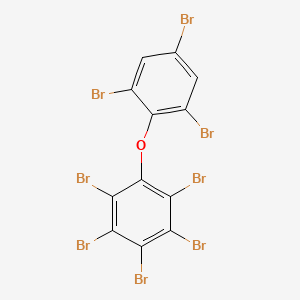

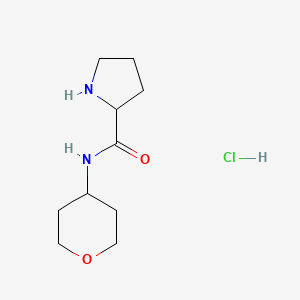

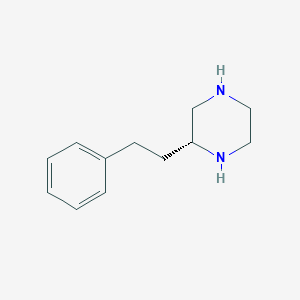

Molecular Structure Analysis

The molecular formula of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is C12H2Br8O . The IUPAC name is 1,2,3,4,5-pentabromo-6-(2,4,6-tribromophenoxy)benzene . The canonical SMILES representation is C1=C(C=C(C(=C1Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br .Physical And Chemical Properties Analysis

The molecular weight of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is 801.4 g/mol . It has a topological polar surface area of 9.2 Ų . The compound has no hydrogen bond donors and one hydrogen bond acceptor . It has two rotatable bonds .科学的研究の応用

環境科学: 運命と輸送

BDE-203は、生態系におけるその運命と輸送メカニズムを理解するために、環境科学で広く研究されています。高濃度の臭素を含んでいるため、BDE-203は環境中に残留し、野生生物や人間に生物濃縮される可能性があります。 研究は、その長距離輸送の可能性、分解経路、および土壌、水、空気などのさまざまな環境マトリックスにおける存在に焦点を当てています .

医学: 潜在的な健康への影響

医学分野では、BDE-203は潜在的な健康への影響について精査されています。ポリ臭素化ジフェニルエーテルとして、内分泌かく乱作用と神経発達障害に関連しています。 研究では、しばしばこの化合物が甲状腺ホルモン調節に及ぼす影響と、甲状腺機能低下症などの障害との潜在的な関連について調査しています .

材料科学: 難燃性

BDE-203は、材料科学において、難燃剤として主要な用途があります。電子機器や繊維など、さまざまな消費者製品に添加され、火の広がりを抑えます。 この分野の研究では、BDE-203のさまざまな材料における有効性、熱安定性、およびより安全な代替品の開発について調査しています .

分析化学: 検出と定量

分析化学者は、環境および生物学的サンプル中のBDE-203の検出と定量のための感度が高く正確な方法の開発に重点を置いています。 これには、クロマトグラフィーや質量分析法などの技術の進歩が含まれ、これはその存在を監視し、その分布パターンを理解するために不可欠です .

毒性学: 生態毒性

BDE-203に関する毒性学的研究は、その生態毒性効果を決定することを目的としています。研究者は、水生生物や鳥類など、さまざまな生物に対するこの化合物の毒性とその生殖および発達毒性を引き起こす可能性を評価します。 目標は、その使用と廃棄に関するリスク評価と規制上の決定を通知することです .

生化学: 生物系との相互作用

生化学では、BDE-203は生物系との相互作用について調べられています。これには、生物体におけるその代謝経路、タンパク質やDNAへの結合能力、および酸化ストレスを誘発する可能性が含まれます。 これらの相互作用を理解することは、この化合物の生物学的効果と健康に対する潜在的なリスクを評価するために不可欠です .

作用機序

Target of Action

2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether, also known as octaBDE, is a brominated flame retardant . It belongs to the group of polybrominated diphenyl ethers (PBDEs) . The primary targets of this compound are materials that are prone to catching fire, such as the housings of electrical and electronic equipment . It is used mainly in the plastic acrylonitrile butadiene styrene, but also in high impact polystyrene, polybutylene terephthalate, and polyamides .

Mode of Action

The mode of action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether involves its incorporation into materials to make them resistant to fire . It is used in conjunction with antimony trioxide as a flame retardant . The compound works by releasing bromine atoms when the material is exposed to high temperatures . These bromine atoms can then interfere with the combustion process, thereby reducing the flammability of the material .

Biochemical Pathways

It is known that pbdes, the group of compounds to which it belongs, can accumulate in the environment and in living organisms, leading to potential health effects .

Pharmacokinetics

It is known that the compound has low solubility in water , which could affect its distribution and elimination in the environment and in organisms.

Result of Action

The primary result of the action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is the reduction of flammability in materials . This can help prevent the spread of fires and reduce damage caused by fires . The compound can also accumulate in the environment and in organisms, potentially leading to health effects .

Action Environment

The action of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the release of bromine atoms, which is crucial for its flame-retardant action, occurs when the material is exposed to high temperatures . Furthermore, the compound’s effectiveness can be enhanced when used in conjunction with other flame retardants such as antimony trioxide .

生化学分析

Biochemical Properties

2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to the formation of reactive metabolites, which may cause cellular damage. Additionally, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal hormone function .

Cellular Effects

The effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether affects cellular metabolism by interfering with mitochondrial function, leading to reduced ATP production and increased production of reactive oxygen species .

Molecular Mechanism

At the molecular level, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of various enzymes, including those involved in detoxification processes. This inhibition can lead to the accumulation of toxic substances within cells. Additionally, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether can activate nuclear receptors, such as the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of less brominated diphenyl ethers. Long-term exposure to 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether has been associated with persistent alterations in cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to significant toxicity. Adverse effects observed at high doses include liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been noted, indicating that there is a dose below which no adverse effects are observed .

Metabolic Pathways

2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in lipid-rich tissues due to its hydrophobic nature. The compound’s localization and accumulation can affect its activity and potential toxicity .

Subcellular Localization

The subcellular localization of 2,2’,3,4,4’,5,6,6’-Octabromodiphenyl ether is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria. This localization can impact its function and interactions with other biomolecules .

特性

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,4,6-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-4(14)11(5(15)2-3)21-12-9(19)7(17)6(16)8(18)10(12)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZABCBOJTHQTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196255 | |

| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446255-54-5 | |

| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,6,6'-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904HBL1573 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1493815.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1493822.png)

![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1493838.png)